N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-26-13-7-8-16-12(9-13)10-17(27-16)15-11-28-20(21-15)22-19(23)14-5-3-4-6-18(14)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPOQSHJAQKUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Cyclization Conditions for 5-Methoxybenzofuran
| Parameter | Value Range | Optimal Value | Yield (%) | Source |
|---|---|---|---|---|
| Catalyst Loading | 10–200 wt% | 100 wt% | 42.7 | |
| Reaction Time | 1–3 hours | 2 hours | 42.7 | |
| Solvent | Benzene, Toluene | Benzene | 42.7 |
Table 2: Coupling Reaction Efficiency
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | |
|---|---|---|---|---|---|
| DCC | DCM | 0–5 | 78.2 | 98.5 | |
| EDC/HOBt | THF | 25 | 65.3 | 97.2 |
Industrial-Scale Considerations
- Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic cyclization steps, reducing side products.
- Solvent Recovery : Benzene is replaced with toluene in modern processes due to toxicity concerns, with comparable yields (40–45%).
- Quality Control :
- HPLC Purity : >99% (C18 column, acetonitrile/water 70:30)
- Residual Solvents : <50 ppm (GC-MS analysis)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring could be oxidized to a hydroxyl or carbonyl group.
Reduction: The nitro group, if present, could be reduced to an amine.
Substitution: Halogen atoms on the aromatic rings could be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide: Lacks the methylsulfonyl group.
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide: Lacks the methoxy group.
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-benzamide: Lacks both the methylsulfonyl and methoxy groups.
Uniqueness
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which could confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a methoxybenzofuran moiety , which are known for their diverse pharmacological properties. The presence of the methylsulfonyl group further enhances its chemical reactivity and potential biological interactions.
Molecular Formula and Weight
- Molecular Formula: C18H16N2O3S
- Molecular Weight: 356.39 g/mol
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation, potentially leading to anti-inflammatory and antitumor effects.
- Receptor Interaction: It may interact with various receptors, modulating their activity, which can influence cellular signaling pathways related to disease progression.
- DNA Binding: Similar compounds have shown the ability to bind DNA, affecting gene expression and cellular function.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and benzofuran moieties exhibit promising antitumor activity. For example, compounds similar to this compound have been tested against various cancer cell lines, showing significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.12 ± 0.45 | 3D Cell Culture |
| Compound B | HCC827 (Lung Cancer) | 4.01 ± 0.30 | 2D Cell Culture |
| This compound | NCI-H358 (Lung Cancer) | 6.75 ± 0.19 | 3D Cell Culture |
These results suggest that the compound could be a candidate for further development as an antitumor agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings indicate that this compound may possess significant antibacterial activity.
Case Studies and Research Findings
- Study on Antitumor Effects: A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of similar thiazole-containing compounds in vitro on human lung cancer cell lines, demonstrating their potential for inhibiting cell proliferation .
- Antimicrobial Testing: Another research effort focused on the antimicrobial properties of benzofuran derivatives, including those with thiazole rings, found that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights: Research has suggested that the mechanism of action for these compounds involves interaction with specific cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols, starting with the formation of the thiazole core via cyclization of thiourea intermediates with α-halo ketones, followed by coupling with methoxybenzofuran and methylsulfonylbenzamide precursors. Key steps include temperature control (e.g., 60–80°C for cyclization) and inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography or recrystallization improves purity (≥95%) .
- Critical Parameters : Solvent choice (e.g., DMF for coupling reactions), stoichiometric ratios (1:1.2 for amine-acid coupling), and catalyst selection (e.g., EDCI/HOBt for amide bond formation) significantly impact yield (reported 65–78%) .
Q. How can structural characterization techniques resolve ambiguities in the compound’s conformation?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzofuran protons at δ 3.8–4.1 ppm; thiazole C=N at ~160 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the benzofuran and thiazole rings (e.g., 15–25°), influencing π-π stacking potential .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 455.12) and detects synthetic by-products .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activities (e.g., varying IC₅₀ values in anticancer assays)?
- Root Causes : Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration) or compound stability (e.g., hydrolysis of the methylsulfonyl group in aqueous media).
- Resolution Methods :
- Dose-Response Curves : Standardize protocols across multiple cell lines (e.g., MCF-7, HeLa) with controlled pH and temperature .
- Metabolic Stability Assays : Use liver microsomes to assess degradation rates and identify stable analogs .
- Structural Analog Comparison : Test derivatives (e.g., nitro or chloro substitutions) to isolate pharmacophore contributions .
Q. How can molecular docking and dynamics simulations predict target interactions for this compound?
- Protocol :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory enzymes (COX-2) based on structural analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Maestro with optimized force fields (e.g., OPLS3e) .
- Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values. For example, a docking score of −9.2 kcal/mol correlates with EGFR inhibition (IC₅₀ = 1.2 µM) .
- Key Interactions : Hydrogen bonds between the methylsulfonyl group and kinase hinge regions (e.g., EGFR Met793) .
Methodological Challenges
Q. What strategies improve solubility and bioavailability without compromising activity?
- Approaches :
- Prodrug Design : Introduce phosphate or ester groups at the methoxybenzofuran moiety to enhance aqueous solubility .
- Nanoparticle Formulation : Use PLGA or liposomal carriers to improve plasma half-life (e.g., 8–12 hours in murine models) .
- LogP Optimization : Reduce LogP from 3.5 to 2.8 via polar substituents (e.g., hydroxyl groups), balancing membrane permeability and solubility .
Q. How can researchers reconcile conflicting spectral data (e.g., IR vs. NMR) during characterization?
- Troubleshooting :
- Impurity Analysis : Use HPLC-MS to detect trace by-products (e.g., des-methyl derivatives) affecting spectral peaks .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., thiazole-thiazoline interconversion) causing signal splitting .
- Cross-Validation : Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with computed spectra (DFT/B3LYP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
